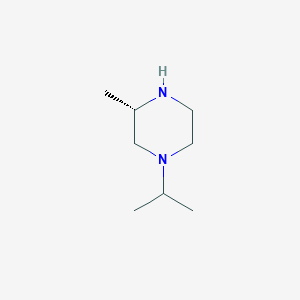
(S)-1-isopropyl-3-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-isopropyl-3-methylpiperazine is a chiral piperazine derivative with a specific stereochemistry. This compound is characterized by the presence of an isopropyl group and a methyl group attached to the piperazine ring. Piperazine derivatives are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceutical agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-isopropyl-3-methylpiperazine typically involves the reaction of (S)-1-chloro-3-methyl-piperazine with isopropylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, optimizing the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-1-isopropyl-3-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the piperazine nitrogen can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced piperazine derivatives.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
(S)-1-isopropyl-3-methylpiperazine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceutical agents.
Biology: Employed in the study of enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of (S)-1-isopropyl-3-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved include binding to active sites or allosteric sites, leading to changes in the conformation and function of the target molecules.
Vergleich Mit ähnlichen Verbindungen
1-Isopropyl-4-methyl-piperazine: Similar structure but with a different substitution pattern.
1-Isopropyl-3-ethyl-piperazine: Similar structure with an ethyl group instead of a methyl group.
1-Methyl-3-isopropyl-piperazine: Similar structure but with reversed positions of the isopropyl and methyl groups.
Uniqueness: (S)-1-isopropyl-3-methylpiperazine is unique due to its specific stereochemistry, which can result in distinct biological activities and interactions compared to its structural analogs. The presence of the (S)-configuration may influence its binding affinity and selectivity towards molecular targets, making it a valuable compound in medicinal chemistry research.
Eigenschaften
Molekularformel |
C8H18N2 |
|---|---|
Molekulargewicht |
142.24 g/mol |
IUPAC-Name |
(3S)-3-methyl-1-propan-2-ylpiperazine |
InChI |
InChI=1S/C8H18N2/c1-7(2)10-5-4-9-8(3)6-10/h7-9H,4-6H2,1-3H3/t8-/m0/s1 |
InChI-Schlüssel |
YACAUMLIXMVUBX-QMMMGPOBSA-N |
Isomerische SMILES |
C[C@H]1CN(CCN1)C(C)C |
Kanonische SMILES |
CC1CN(CCN1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


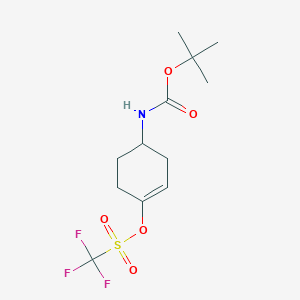

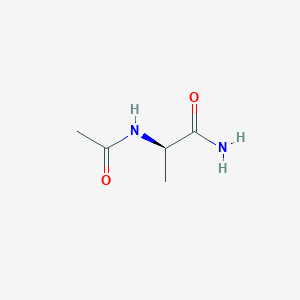


![N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B1508193.png)
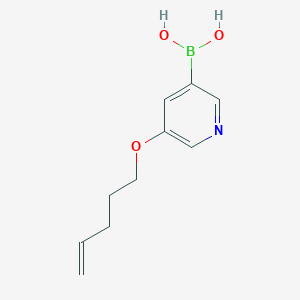

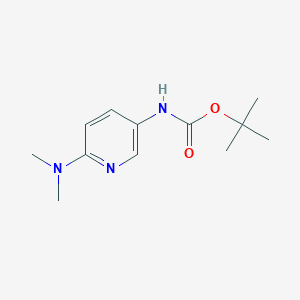
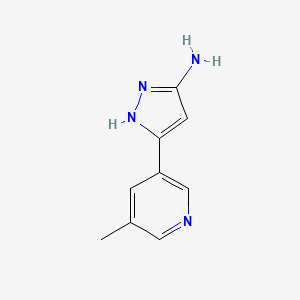
amino}-4,4-dimethylpentanoic acid](/img/structure/B1508203.png)
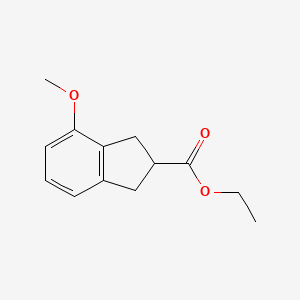
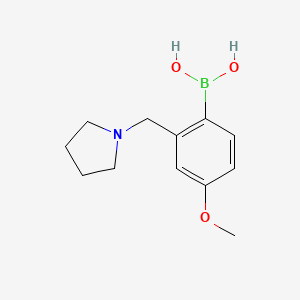
![7-Bromo-6-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B1508250.png)
